Suzuki-Miyaura Coupling Yield Comparison on Pd/Titanate Nanotube Catalyst
Under identical heterogeneous catalytic conditions using Pd(3.6 wt%) supported on hydrogen titanate nanotubes (Pd/HTN) with 4-bromobenzaldehyde as the electrophilic partner, 4-hydroxyphenylboronic acid yielded an 88% isolated yield of the coupled biphenyl product, compared to 97% for phenylboronic acid [1]. This 9% reduction in yield reflects the electronic influence of the para-hydroxyl substituent on transmetalation efficiency in this specific catalyst system.
| Evidence Dimension | Isolated yield of Suzuki-Miyaura cross-coupling product |
|---|---|
| Target Compound Data | 88% yield |
| Comparator Or Baseline | Phenylboronic acid: 97% yield |
| Quantified Difference | 9% lower yield for 4-hydroxyphenylboronic acid |
| Conditions | Pd(3.6)/HTN heterogeneous catalyst, 4-bromobenzaldehyde, K2CO3 base, 80°C, 6h |
Why This Matters
Procurement teams must account for this yield differential when calculating required molar quantities and cost-per-successful-coupling for large-scale syntheses using similar heterogeneous Pd catalysts.
- [1] Catalysis Today. (2018). Pd catalysts supported on hydrogen titanate nanotubes for Suzuki-Miyaura cross-coupling reactions. Volume 305, Pages 58-64. https://doi.org/10.1016/j.cattod.2017.10.025 View Source
